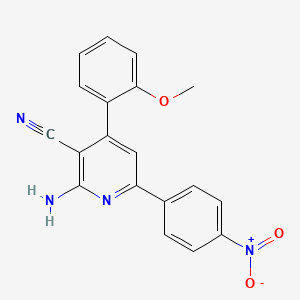![molecular formula C16H17NO2 B11769918 N-Methyl-N-phenethylbenzo[d][1,3]dioxol-5-amine](/img/structure/B11769918.png)
N-Methyl-N-phenethylbenzo[d][1,3]dioxol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-phenethylbenzo[d][1,3]dioxol-5-amine is a chemical compound with the molecular formula C10H13NO2 It is a derivative of benzo[d][1,3]dioxole, a bicyclic compound containing a benzene ring fused with a dioxole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-phenethylbenzo[d][1,3]dioxol-5-amine typically involves the reaction of N-methylbenzo[d][1,3]dioxol-5-amine with phenethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone under reflux conditions for several hours. The product is then purified using chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-phenethylbenzo[d][1,3]dioxol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents in acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as halides, amines, and thiols in the presence of suitable catalysts.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Methyl-N-phenethylbenzo[d][1,3]dioxol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Methyl-N-phenethylbenzo[d][1,3]dioxol-5-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-Methylbenzo[d][1,3]dioxol-5-amine: A precursor in the synthesis of N-Methyl-N-phenethylbenzo[d][1,3]dioxol-5-amine.
Phenethylamine: Shares the phenethyl group and exhibits similar biological activities.
Benzo[d][1,3]dioxole: The core structure of the compound, used in various chemical syntheses.
Uniqueness
This compound is unique due to its combination of the benzo[d][1,3]dioxole core with the N-methyl and phenethyl groups. This unique structure imparts specific chemical and biological properties that distinguish it from other related compounds .
Properties
Molecular Formula |
C16H17NO2 |
|---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
N-methyl-N-(2-phenylethyl)-1,3-benzodioxol-5-amine |
InChI |
InChI=1S/C16H17NO2/c1-17(10-9-13-5-3-2-4-6-13)14-7-8-15-16(11-14)19-12-18-15/h2-8,11H,9-10,12H2,1H3 |
InChI Key |
FMZKVYKLKHGQDQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC1=CC=CC=C1)C2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,6-Dichloro-N-(4-methyl-3-nitrophenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B11769848.png)
![3-Amino-4-(4-chlorophenyl)-N-(4-methyl-3-nitrophenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11769851.png)
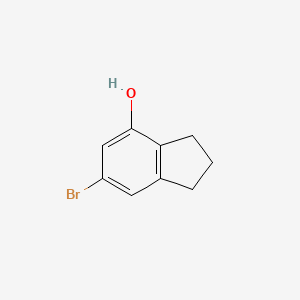
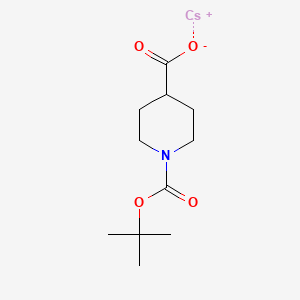
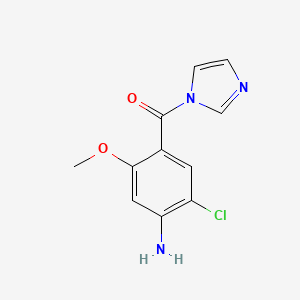

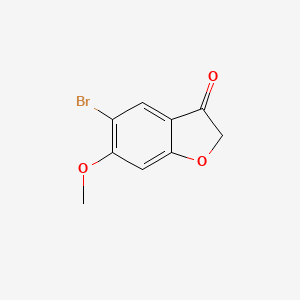


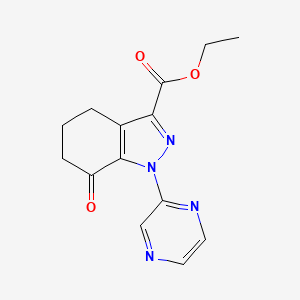
![3,6-Dibromoisothiazolo[4,3-b]pyridine](/img/structure/B11769898.png)
![3-Amino-4-(4-chlorophenyl)-N-(2-methyl-5-nitrophenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11769905.png)
